6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

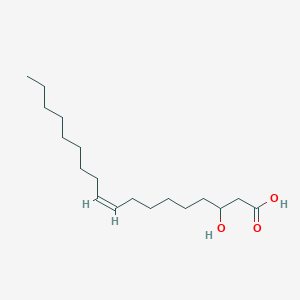

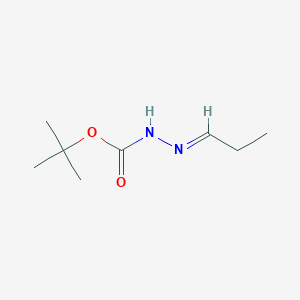

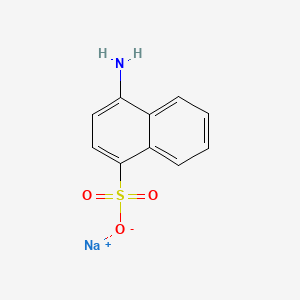

The molecule contains a benzazepine core, which is a seven-membered nitrogen-containing ring fused to a benzene ring. It also has methoxy groups (-OCH3) at the 7th and 8th positions, a phenyl group (a benzene ring) at the 1st position, and a chlorine atom at the 6th position .Chemical Reactions Analysis

Benzazepines, in general, can undergo various chemical reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. In general, benzazepines are stable compounds. They may exhibit different properties based on the nature and position of their substituents .科学的研究の応用

Dopamine, Norepinephrine, and Serotonin Uptake Inhibition : The 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are strong inhibitors of dopamine (DA) and norepinephrine (NE) uptake, showing potential as neuropharmacological agents. One derivative, in particular, exhibits inhibition towards serotonin (5-HT) as well (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).

Central and Peripheral Dopamine Receptor Agonists : Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists for central and peripheral dopamine receptors. Their dopaminergic activity was observed in both in vivo and in vitro settings, suggesting their relevance in neuroscience and pharmacology (Pfeiffer et al., 1982).

Affinity for D1 Dopamine Receptor : Another study found that 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including a 6-chloro derivative, have high affinity at the D1 dopamine receptor. This suggests potential applications in studying dopaminergic systems (Neumeyer et al., 1991).

Labeling with Tritium for Research : The compound has been synthesized in both racemic mono and enantiomerically pure ditritiated forms. Such labeling is valuable for pharmacological and biological studies, allowing for tracking and analysis of these compounds in various systems (Landvatter, Blackburn, Villani, & Bosch, 1987).

Pharmacological Effects and Receptor Blockade : The benzazepine series, including SCH 23390, which is closely related to the compound , has shown potential in inhibiting aggression in animal models and is speculated to have antipsychotic potential. This highlights its relevance in neuropsychopharmacology (Iorio, Barnett, Billard, & Gold, 1986).

将来の方向性

特性

IUPAC Name |

9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDQUVSBOHXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)